

Physical and chemical properties of 4-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No.: B580360

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **4-Bromo-1-methyl-1H-benzo[d]imidazole** (CAS No. 1353679-63-6) is limited. This guide provides a comprehensive overview based on available information, predictive models, and data from structurally analogous compounds. All predicted data should be confirmed through experimental validation.

Core Compound Properties

4-Bromo-1-methyl-1H-benzo[d]imidazole is a halogenated heterocyclic compound featuring a benzimidazole core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules. The bromine atom and methyl group substitutions are expected to influence the compound's physicochemical properties and reactivity, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents.^[1]

Property	Value	Source
CAS Number	1353679-63-6	[1] [2]
Molecular Formula	C ₈ H ₇ BrN ₂	[1] [2]
Molecular Weight	211.06 g/mol	[1] [2]
Appearance	Solid (Predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted to be soluble in organic solvents like DMSO and methanol.	-

Chemical Reactivity and Stability

The chemical reactivity of **4-Bromo-1-methyl-1H-benzo[d]imidazole** is dictated by the benzimidazole ring system and the bromo and methyl substituents.

- **Benzimidazole Core:** The benzimidazole ring is generally stable. The nitrogen atoms can act as proton acceptors (bases) or, under strongly basic conditions, the N-H proton (in unsubstituted benzimidazoles) can be removed. The aromatic system can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.
- **Bromo Substituent:** The bromine atom on the benzene ring is a versatile functional group. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it a key site for molecular elaboration in drug discovery.[\[1\]](#)
- **Methyl Substituent:** The N-methyl group at position 1 prevents tautomerism, leading to a single, well-defined isomer. It also increases the lipophilicity of the molecule compared to its N-unsubstituted counterpart.

The compound should be stored in a dry, sealed container at room temperature to ensure stability.[\[3\]](#)

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of **4-Bromo-1-methyl-1H-benzo[d]imidazole** is not readily available in the public domain, a plausible synthetic route can be proposed based on established benzimidazole synthesis methodologies.

Proposed Synthesis of **4-Bromo-1-methyl-1H-benzo[d]imidazole**

This proposed two-step synthesis involves the formation of the benzimidazole ring followed by methylation.

Step 1: Synthesis of 4-Bromo-1H-benzo[d]imidazole

This step involves the condensation of 3-bromo-1,2-phenylenediamine with formic acid.

- Materials:
 - 3-bromo-1,2-phenylenediamine
 - Formic acid
 - Hydrochloric acid (catalyst)
 - Sodium carbonate (for neutralization)
 - Water
 - Ethanol (for recrystallization)
- Procedure:
 - A mixture of 3-bromo-1,2-phenylenediamine and an excess of formic acid is heated at reflux in the presence of a catalytic amount of hydrochloric acid for several hours.
 - The reaction progress is monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water.
- The acidic solution is neutralized by the careful addition of a saturated sodium carbonate solution until a precipitate is formed.
- The crude 4-Bromo-1H-benzo[d]imidazole is collected by filtration, washed with cold water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Step 2: N-Methylation of 4-Bromo-1H-benzo[d]imidazole

This step involves the alkylation of the secondary amine in the imidazole ring.

- Materials:

- 4-Bromo-1H-benzo[d]imidazole
- A suitable base (e.g., sodium hydride, potassium carbonate)
- A methylating agent (e.g., methyl iodide, dimethyl sulfate)
- A suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
- Water
- Ethyl acetate (for extraction)
- Brine

- Procedure:

- 4-Bromo-1H-benzo[d]imidazole is dissolved in a suitable aprotic solvent.
- A base is added to the solution to deprotonate the imidazole nitrogen.

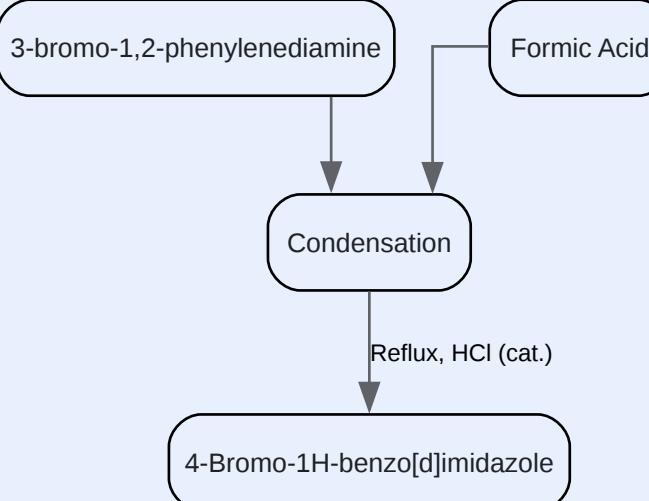
- The methylating agent is added dropwise to the reaction mixture, and it is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
- The reaction is quenched by the addition of water.
- The product is extracted with an organic solvent like ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude **4-Bromo-1-methyl-1H-benzo[d]imidazole** can be purified by column chromatography on silica gel.

Analytical Characterization

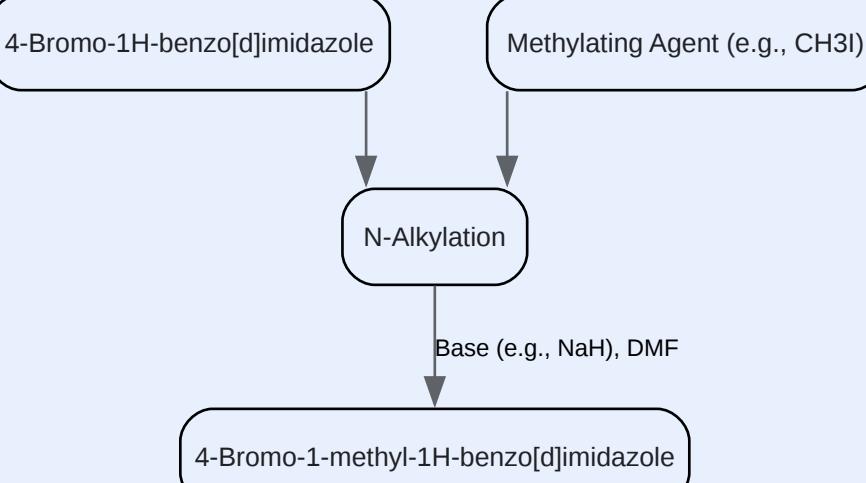
While specific spectral data for **4-Bromo-1-methyl-1H-benzo[d]imidazole** is not publicly available, the following are the expected analytical characteristics. Commercial suppliers may have this data available upon request.[\[2\]](#)

Technique	Expected Observations
¹ H NMR	Aromatic protons on the benzene and imidazole rings, and a singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons would be diagnostic of the 4-bromo substitution pattern.
¹³ C NMR	Resonances for the carbon atoms of the benzimidazole core and the N-methyl group. The carbon bearing the bromine atom would show a characteristic chemical shift.
Mass Spec.	The molecular ion peak (M ⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M+2 peak with nearly equal intensity).
FTIR	Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the benzimidazole ring, and C-Br stretching.

Potential Biological Activity and Signaling Pathways

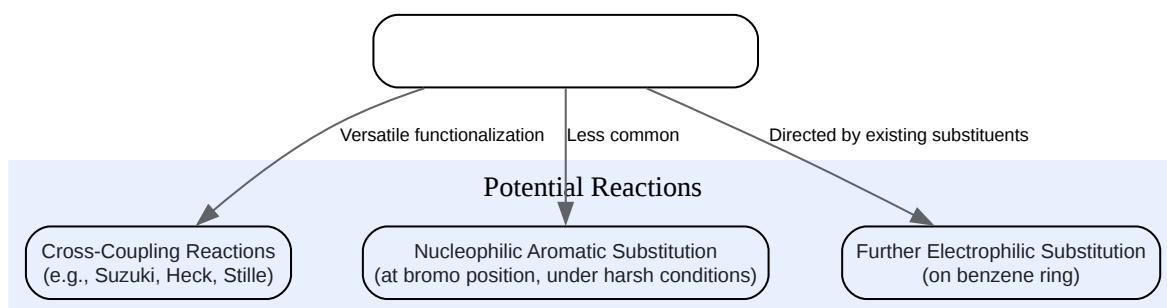

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.^[4] The specific biological activity of **4-Bromo-1-methyl-1H-benzo[d]imidazole** has not been reported in the public literature.

The bromine atom provides a handle for further chemical modifications, suggesting that this compound is likely a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. These larger molecules may be designed to interact with various biological targets and signaling pathways. Without experimental data, any discussion of specific signaling pathway interactions would be speculative.


Visualizations

Proposed Synthetic Workflow

Step 1: Benzimidazole Ring Formation


Step 2: N-Methylation

[Click to download full resolution via product page](#)

Proposed synthesis of **4-Bromo-1-methyl-1H-benzo[d]imidazole**.

General Reactivity Relationships

[Click to download full resolution via product page](#)

General reactivity of **4-Bromo-1-methyl-1H-benzo[d]imidazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ias.ac.in [ias.ac.in]
- 2. CAS 1353679-63-6 | 4-bromo-1-methyl-benzimidazole - Synblock [synblock.com]
- 3. 1353679-63-6|4-Bromo-1-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 4. Synthesis and Characterization Benzimidazole Ring by using O-Phenylenediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-1-methyl-1H-benzo[d]imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580360#physical-and-chemical-properties-of-4-bromo-1-methyl-1h-benzo-d-imidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com